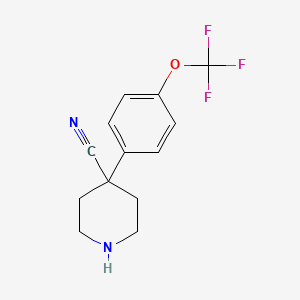
4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C13H13F3N2O. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Attachment of the Carbonitrile Group: The carbonitrile group is introduced through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired application of the compound.
化学反应分析
Types of Reactions
4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-(4-(Trifluoromethoxy)phenoxy)piperidine: Similar structure but with an ether linkage instead of a carbonitrile group.
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
3-(3,5-Difluorophenoxy)methylpiperidine: Contains difluorophenoxy and methyl groups instead of trifluoromethoxy and carbonitrile groups.
Uniqueness
4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is unique due to the combination of the trifluoromethoxy group, piperidine ring, and carbonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H13F3N2O |
|---|---|
分子量 |
270.25 g/mol |
IUPAC 名称 |
4-[4-(trifluoromethoxy)phenyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)19-11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4,18H,5-8H2 |
InChI 键 |
JGFZMYLRXWZFPC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C#N)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


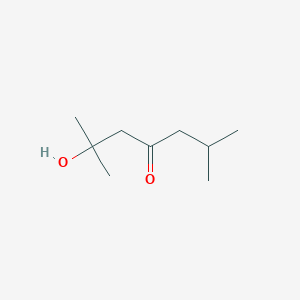
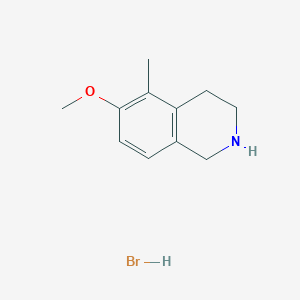
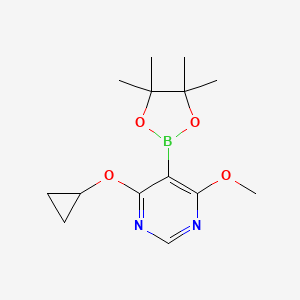
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)


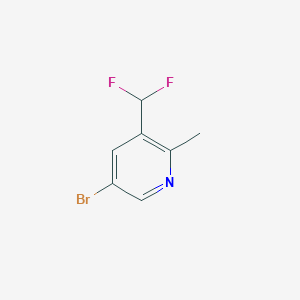
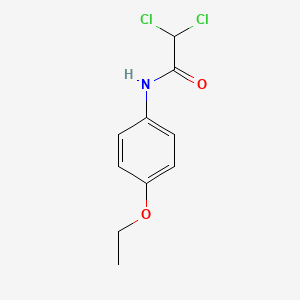


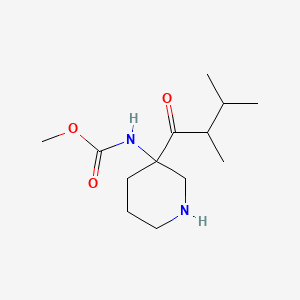
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

